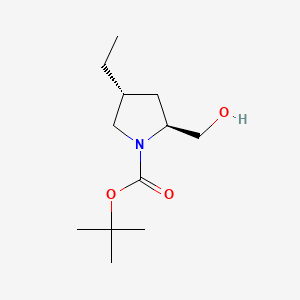
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid, or 13C6-2-methylchloroacetic acid (MCAA), is a synthetic compound used in organic synthesis and as a reagent for various applications in scientific research. It is a versatile compound, used in various fields such as biochemistry, analytical chemistry, and pharmacology. MCAA has a wide range of applications, such as in the synthesis of pharmaceuticals and other compounds, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
(4-Chloro-2-methylphenoxy)acetic Acid-13C6: , commonly used as an herbicide, has been studied for its decomposition under environmental remediation techniques. Research has shown that combined ultrasonic (US) irradiation and sodium peroxodisulfate (Na2S2O8) treatment can enhance the decomposition of this compound . This method accelerates the breakdown of the herbicide, leading to a higher decomposition rate and total organic carbon (TOC) removal ratio .
Agricultural Chemistry
In the field of agricultural chemistry, (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is utilized to study the degradation mechanisms of herbicides. Investigations into various MCPA-mineralising bacterial combinations and their effectiveness in breaking down this compound provide insights into sustainable agricultural practices .
Analytical Chemistry
The isotopically labeled version of this compound, with 99 atom % 13C , is used in analytical chemistry for tracing and quantifying the environmental fate of the herbicide. It serves as a standard in mass spectrometry to ensure accurate measurement of the compound in environmental samples .
Chemical Synthesis
Researchers utilize (4-Chloro-2-methylphenoxy)acetic Acid-13C6 in chemical synthesis to study the pathways and intermediates formed during the breakdown of chlorinated herbicides. This knowledge aids in designing more environmentally friendly herbicides with easier degradation profiles .
Radiorespirometric Assays
High-throughput microplate radiorespirometric mineralisation assays employ (4-Chloro-2-methylphenoxy)acetic Acid-13C6 to evaluate the mineralization and degradation rates of herbicides. This application is significant for assessing the biodegradability of compounds and their potential impact on the environment .
Advanced Oxidation Processes
The compound is also used in studies involving advanced oxidation processes (AOPs). These processes are designed to generate reactive species that can degrade persistent organic pollutants, and (4-Chloro-2-methylphenoxy)acetic Acid-13C6 serves as a model compound to test the efficiency of these treatments .
Phytoremediation Studies
Phytoremediation is a technique that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water(4-Chloro-2-methylphenoxy)acetic Acid-13C6 is used in phytoremediation studies to understand how plants and their associated microbiomes can degrade or immobilize herbicides, contributing to cleaner environments .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-BOCFXHSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid | |
CAS RN |
1329835-48-4 |
Source


|
| Record name | 1329835-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)


![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
acetyl chloride](/img/structure/B583341.png)